molecular formula C9H18ClNO B2409457 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride CAS No. 2375262-28-3

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride

Cat. No. B2409457
CAS RN: 2375262-28-3
M. Wt: 191.7
InChI Key: GAOKWGONGRXBJN-UHFFFAOYSA-N
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Description

“1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride” is an organic compound with the CAS Number: 2375262-28-3 . It is an amino alcohol and its IUPAC name is 1-amino-2-(cyclohex-3-en-1-yl)propan-2-ol hydrochloride . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H . This indicates that the compound has a cyclohexene ring with an amino group and a hydroxyl group attached to a propane chain.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 191.7 . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Amine and Amino Acid Derivatives : 1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol hydrochloride is used in the synthesis of new amine and amino acid derivatives, including 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which are essential in various chemical syntheses (Kozhushkov et al., 2010).

  • Chiral Solvating Agent for Molecular Recognition : The compound has been used as a chiral solvating agent, particularly in the molecular recognition of enantiomers of acids through NMR and fluorescence spectroscopy, highlighting its importance in stereochemical analysis (Khanvilkar & Bedekar, 2018).

  • Epoxidation and Synthesis of Dihydroconduramines : It plays a crucial role in the stereoselective ammonium-directed epoxidation process. This process is vital for the asymmetric synthesis of dihydroconduramines, a class of organic compounds with potential therapeutic applications (Da Silva Pinto et al., 2017).

  • In Supramolecular Chemistry : This compound is instrumental in the study of molecular and crystal structures, contributing to the understanding of intermolecular interactions and supramolecular chemistry (Taffenko et al., 1994).

  • Catalytic Applications : It serves as a catalyst in various chemical reactions, including the decarboxylation of α-amino acids, which is a critical process in synthesizing amino compounds (Hashimoto et al., 1986).

  • Oxidation Mechanism Studies : The oxidation of cyclohex-2-en-1-ol, a related compound, has been studied for its mechanism, providing insights into the behavior of similar allylic alcohols and their transformation into α,β-unsaturated ketones (Bellucci et al., 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name

1-amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-3,8,11H,4-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOKWGONGRXBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1CCC=CC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-cyclohex-3-en-1-ylpropan-2-ol;hydrochloride

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